molecular formula C15H24N4O2 B2818429 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234839-64-5

1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2818429
CAS No.: 1234839-64-5
M. Wt: 292.383
InChI Key: VXJVNHXXHWKIHH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a methoxyethyl group, a pyridinyl-substituted piperidine, and a urea moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which is achieved through the reaction of pyridine with piperidine under specific conditions.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with 2-methoxyethyl chloride.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the methoxyethyl-substituted piperidine with an isocyanate compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
  • 1-(2-Ethoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
  • 1-(2-Methoxyethyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Uniqueness

1-(2-Methoxyethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity, while the pyridinyl-substituted piperidine moiety contributes to its binding affinity and specificity for certain molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-21-11-8-17-15(20)18-12-13-5-9-19(10-6-13)14-4-2-3-7-16-14/h2-4,7,13H,5-6,8-12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJVNHXXHWKIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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